2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide
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Description
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
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Scientific Research Applications
Transformations and Synthesis
Research on compounds with pyrazole and pyridazine structures, similar to the core structure of the compound , focuses on transformations that lead to the synthesis of various heterocyclic compounds. These transformations are crucial for the development of new pharmaceuticals, materials, and chemical probes. For example, transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a,10c-diazaaceanthrylenes demonstrate the versatility of pyrazole derivatives in synthesizing complex heterocycles (Kolar, Tiŝler, & Pizzioli, 1996).
Antimicrobial and Antifungal Activity
Some pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating potential applications in developing new antibiotics or antifungal agents. This area of research is particularly relevant in addressing the growing concern of antibiotic resistance (Hassan, 2013).
Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for antibacterial activity, showing promise for the development of new antibacterial agents. Such studies are vital for expanding the arsenal against bacterial infections, especially those resistant to current treatments (Azab, Youssef, & El-Bordany, 2013).
Anticancer Activity
The synthesis and evaluation of new heterocyclic compounds based on pyrazole derivatives have also been directed towards exploring anticancer activities. These studies are fundamental in the ongoing search for more effective and less toxic cancer therapies (Metwally, Abdelrazek, & Eldaly, 2016).
Structural Diversity in Synthesis
Explorations into the structural diversity of ethylzinc derivatives of substituted pyrazoles have provided insights into the synthesis strategies and potential applications of zinc complexes in catalysis and organic synthesis (Komorski, Leszczyński, Justyniak, & Lewiński, 2020).
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-13-16(2)28(26-15)20-9-10-21(30)29(27-20)17(3)22(31)24-12-11-19-14-32-23(25-19)18-7-5-4-6-8-18/h4-10,13-14,17H,11-12H2,1-3H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFTWFKQEGMTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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